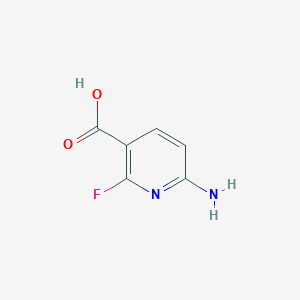
6-Amino-2-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-fluoronicotinic acid is a chemical compound . It is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It is also used as a molecular scaffold to synthesize tracers for positron emission tomography, for visualizing and measuring changes in metabolic processes .
Molecular Structure Analysis
The molecular structure of this compound is C6H5FN2O2 . The analysis of protein secondary structure from FTIR spectra usually relies on the absorbance in the amide I–amide II region of the spectrum . It assumes that the absorbance in this spectral region, i.e., roughly 1700–1500 cm−1, is solely arising from amide contributions .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
A practical synthesis of a key pharmaceutical intermediate, involving regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence, showcases the utility of fluoronicotinic acids in drug development. This process highlights the role of such compounds in creating complex molecules for pharmaceutical applications (Wang et al., 2006).
Chemical Biology Applications
Fluorescent amino acids, including fluoronicotinic acid derivatives, serve as essential tools for constructing fluorescent peptides and proteins without altering their native properties. These compounds are crucial for studying biological systems, allowing for non-invasive tracking and imaging of protein-protein interactions and other nanoscopic events in real time with high spatial resolution (Cheng et al., 2020).
Electrosynthesis Under Mild Conditions
The electrosynthesis of 6-aminonicotinic acid via the electrochemical reduction of halopyridines in the presence of CO2 demonstrates an eco-friendly and efficient method for synthesizing fluoronicotinic acids. This process highlights the potential of electrosynthesis in developing sustainable chemical reactions for producing valuable chemical intermediates (Gennaro et al., 2004).
Photophysical Properties for Biological Applications
The synthesis and application of an environment-sensitive fluorophore based on fluoronicotinic acid derivatives exemplify the potential of these compounds in developing new biological probes. These probes offer valuable fluorescent properties for studying biological processes, such as protein-protein interactions, with high specificity and sensitivity (Vázquez et al., 2005).
Imaging Agents for Cancer Research
Fluoronicotinic acid derivatives have been utilized in the synthesis of imaging agents for prostate cancer, demonstrating the relevance of these compounds in medical diagnostics and cancer research. The development of positron emission tomography (PET) imaging agents based on fluoronicotinic acids indicates their significant potential in detecting and monitoring cancerous tissues (Chen et al., 2011).
Mecanismo De Acción
Target of Action
6-Amino-2-fluoronicotinic acid is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It has been applied as a molecular scaffold to synthesize tracers for positron emission tomography , which are used for visualizing and measuring changes in metabolic processes.
Mode of Action
It’s known that nicotinic acid and its derivatives generally function as antimetabolites . Antimetabolites are substances that interfere with the normal metabolic processes within cells, usually by structurally resembling a substance that is necessary for the cell’s metabolism. This can lead to the cell’s inability to divide and grow, which is often exploited in medical treatments.
Biochemical Pathways
It plays a crucial role in the production of energy in cells and is a key component of two coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in many metabolic reactions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15612 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Nicotinic acid and its derivatives are known to have a variety of effects on cells, including inhibiting cell growth and division, which can be beneficial in the treatment of certain diseases .
Análisis Bioquímico
Biochemical Properties
6-Amino-2-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with biomolecules such as proteins and enzymes are crucial for understanding its role in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The molecular mechanism of this compound involves complex interactions with enzymes and proteins, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy changes significantly with dosage variations. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on metabolism. Studies have shown that this compound can affect the levels of specific metabolites, thereby modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWNZIHQRGLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)












